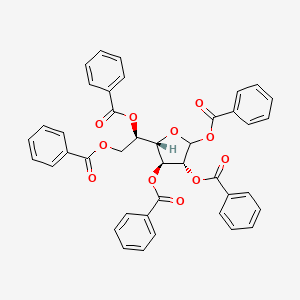

D-Galactofuranose,1,2,3,5,6-pentabenzoate

Description

Overview of Furanosic Carbohydrate Forms in Glycobiology

Monosaccharides, the fundamental units of carbohydrates, are polyhydroxylated aldehydes or ketones. libretexts.org In aqueous solutions, these linear molecules exist in equilibrium with cyclic hemiacetal forms. researchgate.net The cyclization occurs when a hydroxyl group attacks the carbonyl carbon, forming a new stereocenter at the anomeric carbon (C-1 for aldoses). libretexts.org Depending on which hydroxyl group participates in the cyclization, either a five-membered ring (furanose) or a six-membered ring (pyranose) is formed. youtube.com For a hexose (B10828440) like D-galactose, attack by the C-4 hydroxyl on the C-1 aldehyde results in a furanose ring, while attack by the C-5 hydroxyl yields a pyranose ring.

The significance of D-galactofuranose in glycobiology stems from its presence in the cell walls and other glycoconjugates of various pathogens, such as Mycobacterium tuberculosis, Aspergillus fumigatus, and Trypanosoma cruzi. nih.gov Crucially, D-Galf is absent in mammals. nih.govconicet.gov.ar This selective distribution makes the metabolic pathways and enzymes responsible for the synthesis and incorporation of D-Galf in these organisms attractive targets for the development of specific antimicrobial drugs. conicet.gov.ar Synthetic oligosaccharides and glycoconjugates containing D-Galf are therefore invaluable tools for studying these biochemical pathways, developing diagnostic agents, and exploring potential vaccines.

Historical Context of Benzoyl Protecting Group Utilization in Carbohydrate Synthesis

The use of protecting groups is a foundational concept in organic synthesis, and in carbohydrate chemistry, it is indispensable. acs.org Ester protecting groups, particularly acetates and benzoates, have a long and storied history. nih.gov Benzoyl (Bz) groups, introduced via reagents like benzoyl chloride or benzoic anhydride, have been widely employed for several key reasons. wiley-vch.denih.gov

Historically, benzoyl groups were recognized for their stability and crystallinity-enhancing properties, which facilitated the purification of intermediates. They are stable under a wide range of conditions, including mildly acidic ones that might cleave other protecting groups like acetals. wiley-vch.de Removal is typically achieved under basic conditions, such as through Zemplén deacylation using a catalytic amount of sodium methoxide (B1231860) in methanol. rsc.org

A significant aspect of the benzoyl group is its ability to act as a "participating" group in glycosylation reactions. nih.gov A benzoyl group at the C-2 position of a glycosyl donor can form a cyclic acyloxonium ion intermediate. This intermediate shields one face of the molecule, directing the incoming glycosyl acceptor to attack from the opposite face. This neighboring group participation typically results in the formation of a 1,2-trans-glycosidic linkage with high stereoselectivity. nih.gov This predictable control over stereochemistry has made benzoyl groups a powerful tool in the synthesis of oligosaccharides. Furthermore, the electronic properties of the benzoyl group can influence the reactivity of the glycosyl donor.

The regioselective benzoylation of carbohydrates, allowing for the protection of certain hydroxyl groups while leaving others free, has been a subject of study since at least the mid-20th century. nih.govnih.gov The development of methods to selectively protect specific positions on the sugar ring, such as the work by Williams and co-workers in 1975 on the regioselective benzoylation of glucose, highlighted the subtle differences in hydroxyl group reactivity and paved the way for more efficient synthetic routes. nih.gov Thus, the benzoyl group is not merely a passive placeholder but an active participant that chemists have historically used to control reactivity and stereochemistry in the complex art of carbohydrate synthesis.

Data Tables

Table 1: Properties of 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose

| Property | Value |

| CAS Number | 89202-34-6 |

| Molecular Formula | C41H32O11 |

| Molecular Weight | 700.69 g/mol |

| Appearance | Not specified in sources |

| Application | Glycosylating agent |

Data sourced from available chemical databases and research articles. nih.govbldpharm.com

Table 2: Comparison of Furanose and Pyranose Ring Forms

| Feature | Furanose | Pyranose |

| Ring Size | 5-membered | 6-membered |

| Ring Atoms | 4 Carbons, 1 Oxygen | 5 Carbons, 1 Oxygen |

| Relative Stability | Generally less stable | Generally more stable |

| Conformation | Envelope, Twist | Chair, Boat, Skew-boat |

| Biological Example | D-Ribose in RNA | D-Glucose in starch |

This table provides a general comparison; specific stability and conformation depend on the monosaccharide and its substituents. libretexts.orgmasterorganicchemistry.com

Properties

IUPAC Name |

[(2R)-2-benzoyloxy-2-[(2S,3S,4R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWBDGWDEQIAPH-JUIAQJPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]2[C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,5,6 Penta O Benzoyl D Galactofuranose

Direct Benzoylation Approaches to Peracylated Galactofuranosides

Direct benzoylation of D-galactose presents a straightforward route to peracylated galactofuranosides. This method involves the simultaneous protection of all hydroxyl groups and the formation of the furanose ring in a single step.

Conditions for Regioselective Benzoylation and Anomeric Control

Achieving regioselectivity and controlling the anomeric configuration during the direct benzoylation of D-galactose are significant challenges. The reactivity of the different hydroxyl groups on the galactose molecule can lead to a mixture of products. nih.govnih.gov For D-galactose, the general order of reactivity towards benzoylation is 2-OH and 3-OH being more reactive than the 4-OH position. rsc.org

The formation of a high proportion of furanose rings during the benzoylation of D-galactose has been observed at both elevated and lower temperatures, though these reactions can result in product mixtures that are difficult to separate. nih.gov The choice of solvent and reagents plays a critical role in directing the reaction towards the desired furanosidic product. For instance, a one-step synthesis of 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose involves treating D-galactose with benzoyl chloride in anhydrous pyridine. conicet.gov.ar This procedure yields a mixture of α and β anomers of the desired product. conicet.gov.ar

Catalytic amounts of certain metal salts, like ferric chloride (FeCl3), have been investigated for regioselective benzoylation of carbohydrates, offering a greener alternative to traditional methods. semanticscholar.org These catalysts can help in selectively protecting specific hydroxyl groups, thereby influencing the final product distribution.

Optimization Strategies for Yield and Purity of Perbenzoylated D-Galactofuranose

Optimizing the yield and purity of 1,2,3,5,6-penta-O-benzoyl-D-galactofuranose from direct benzoylation requires careful control of reaction conditions. A detailed one-step synthesis procedure highlights the importance of temperature control and the method of reagent addition. conicet.gov.ar

| Parameter | Condition | Purpose |

| Solvent | Anhydrous Pyridine | To dissolve D-galactose and act as a base to neutralize HCl produced. |

| Reagent | Benzoyl Chloride (BzCl) | The benzoylating agent. |

| Initial Step | Heating D-galactose in pyridine | To ensure dryness and potentially influence ring formation. |

| BzCl Addition | In portions at 60-65°C | To control the exothermic reaction and maintain the desired temperature. |

| Reaction Time | 1.5 hours at 60°C | To allow for complete benzoylation. |

| Work-up | Addition of water, pouring into ice-water | To quench the reaction and precipitate the product. |

| Purification | Crystallization from boiling ethanol | To obtain a crystalline solid of the α,β-anomeric mixture. |

This table outlines the optimized conditions for the one-step synthesis of 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose. conicet.gov.ar

This optimized procedure allows for the synthesis of the target compound, which serves as a precursor for other important galactofuranose-containing molecules, such as benzyl (B1604629) β-D-galactofuranoside. nih.gov

Multi-step Synthetic Pathways from D-Galactose and its Derivatives

Multi-step syntheses offer greater control over the stereochemistry and regiochemistry of the final product, often leading to higher purity and yields of the desired isomer. These pathways typically involve the initial formation of a partially protected galactose derivative, followed by cyclization and further derivatization.

Cyclization Strategies for Furanose Ring Formation in Precursors

The formation of the five-membered furanose ring is a key step in these multi-step syntheses. In aqueous solution, monosaccharides with five or more carbons exist predominantly as cyclic hemiacetals. uomustansiriyah.edu.iq The furanose ring is formed through an intramolecular reaction between a hydroxyl group and the carbonyl carbon. youtube.comwou.edu For D-galactose, the hydroxyl group at C-4 or C-5 can react with the aldehyde at C-1 to form a furanose or pyranose ring, respectively. uomustansiriyah.edu.iqlibretexts.org

The equilibrium between the furanose and pyranose forms can be influenced by reaction conditions and the presence of protecting groups. libretexts.org For instance, the direct di-O-isopropylidene derivatization of D-galactose can lead to a pyranose product, while the same reaction with glucose favors a furanose structure. libretexts.org

Sequential Protection and Derivatization Approaches

Sequential protection and derivatization strategies are fundamental to multi-step syntheses, allowing for the selective modification of specific hydroxyl groups. nih.gov This approach is crucial for preparing partially protected galactofuranose derivatives that can act as acceptors in glycosylation reactions. nih.gov

Common protecting groups in carbohydrate chemistry include acetals (like isopropylidene) and acyl groups (like benzoyl). researchgate.net For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common starting material for the synthesis of D-galactofuranose derivatives. nih.gov This involves a series of steps including oxidation, reduction, and inversion of stereocenters to arrive at the desired galactose configuration. nih.gov

Conversion of Partially Protected Galactofuranose Intermediates

Once a partially protected galactofuranose intermediate is synthesized, the remaining free hydroxyl groups can be benzoylated to yield the final product. For example, tin(IV) chloride-catalyzed glycosylation of a partially benzoylated D-galactono-1,4-lactone with 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose has been reported. nih.gov This demonstrates the use of the target compound as a glycosyl donor.

Furthermore, partially protected intermediates can be converted to other useful building blocks. For instance, 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose can be converted to benzyl 2,3,5,6-tetra-O-benzoyl-β-D-galactofuranoside, which is a convenient intermediate for the synthesis of other D-galactofuranose-containing molecules. nih.gov

Role As a Glycosyl Donor in Complex Oligosaccharide Assembly

Stereoselective Glycosylation Strategies Utilizing 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose

Stereoselective synthesis, the ability to selectively form one stereoisomer over others, is a cornerstone of modern carbohydrate chemistry. When using 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose, the primary stereochemical challenge lies in controlling the configuration of the newly formed glycosidic bond at the anomeric carbon (C-1), resulting in either an α- (1,2-cis) or β- (1,2-trans) linkage.

Investigation of Anomeric Stereocontrol in Glycosidic Bond Formation

The stereochemical outcome of a glycosylation reaction is heavily influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. In 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose, the benzoyl (OBz) group at C-2 is a "participating group." This participation is a well-established mechanism for achieving high stereoselectivity in the formation of 1,2-trans-glycosides. nih.gov

The process, known as anchimeric assistance, proceeds as follows:

Activation of the anomeric leaving group by a promoter (a Lewis acid) leads to its departure and the formation of an oxocarbenium ion intermediate.

The adjacent C-2 benzoyl group attacks the anomeric center from the α-face of the furanose ring.

This intramolecular reaction forms a stable cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the donor molecule.

The incoming nucleophile, the glycosyl acceptor, can then only attack from the opposite, unhindered β-face.

This nucleophilic attack occurs via an SN2-like mechanism, leading to the exclusive or predominant formation of the β-glycosidic linkage (1,2-trans product).

Influence of Reaction Conditions on Glycosylation Stereoselectivity

While the C-2 benzoyl group provides powerful intrinsic stereocontrol, external reaction conditions also play a significant role in modulating the stereoselectivity of the glycosylation. Key factors include the solvent, temperature, and reaction concentration.

Solvent: The polarity of the solvent can influence the stability of the intermediates formed during the reaction. Polar, coordinating solvents can stabilize the separated ion pairs of the oxocarbenium ion, potentially affecting the lifetime of the acyloxonium intermediate and influencing the final α/β ratio. researchgate.net Non-polar solvents like dichloromethane (B109758) are commonly used to favor the established mechanistic pathway.

Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -20 °C to -78 °C) to enhance selectivity. Lowering the temperature helps to suppress side reactions and can favor the kinetic product, often leading to higher stereochemical purity.

Concentration: The concentration of the donor and acceptor can impact the reaction outcome, particularly in cases where competing reaction pathways exist. Studies have shown that both reaction concentration and the stoichiometry of additives can affect the α/β-selectivity, suggesting that participation by protecting groups can be a borderline phenomenon in competition with standard glycosylation mechanisms. nih.gov

Careful optimization of these conditions is crucial to maximize the yield and stereoselectivity of the desired β-galactofuranoside product.

Comparative Analysis of Glycosylation Promoters (e.g., SnCl4, BF3·OEt2)

The choice of promoter is critical for activating the glycosyl donor. Lewis acids are commonly employed to facilitate the departure of the anomeric leaving group. Tin(IV) chloride (SnCl4) and Boron trifluoride etherate (BF3·OEt2) are two such promoters used in conjunction with benzoylated galactofuranose donors.

Tin(IV) chloride (SnCl4): This is a powerful Lewis acid often used in glycosylation reactions. In a notable synthesis, 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose was successfully used as a glycosyl donor with SnCl4 as the promoter. The reaction with a suitably protected D-galactono-1,4-lactone acceptor yielded the desired β-(1→5)-linked disaccharide in a high yield of 70%, demonstrating the effectiveness of SnCl4 in promoting this specific transformation.

Boron trifluoride etherate (BF3·OEt2): BF3·OEt2 is another widely used Lewis acid promoter. Its reactivity can be modulated by temperature and solvent choice. It is effective in activating various types of glycosyl donors, including those with benzoyl protecting groups, to form glycosidic linkages.

The selection of a promoter depends on the specific substrates (donor and acceptor) and the desired outcome. The reactivity of the promoter must be sufficient to activate the donor but not so harsh as to cause degradation of the reactants or promote unwanted side reactions. A comparative analysis often involves screening different promoters under standardized conditions to identify the optimal choice for yield and stereoselectivity.

Regioselective Glycosylation Pathways Employing 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose as a Donor

Regioselectivity refers to the preferential reaction at one specific site in a molecule that has multiple reactive sites. In oligosaccharide synthesis, this means directing the glycosylation to a particular hydroxyl group on the acceptor molecule. Achieving high regioselectivity is crucial for the synthesis of complex carbohydrates with defined linkage patterns.

Construction of Specific Galactofuranosyl Linkages (e.g., (1→5), (1→6))

The perbenzoylated galactofuranose donor is instrumental in constructing specific linkages found in natural glycans. The β-(1→5) and β-(1→6) linkages are particularly relevant as they form the backbone of galactomannans and other polysaccharides in fungi and bacteria. nih.gov

Synthesis of a β-(1→5) Linkage: A key example of regioselective glycosylation involves the use of 1,2,3,5,6-penta-O-benzoyl-D-galactofuranose to create a β-(1→5) linkage. In a documented synthesis, this donor was reacted with an acceptor, 2,6-di-O-benzoyl-D-galactono-1,4-lactone, which has available hydroxyl groups at the C-3 and C-5 positions. Under the influence of SnCl4, the glycosylation occurred preferentially at the C-5 hydroxyl group, yielding the β-(1→5)-linked disaccharide. This regioselectivity is directed by the relative reactivity of the hydroxyl groups on the acceptor.

Synthesis of β-(1→6) Linkages: The synthesis of β-(1→6) linkages can be achieved using appropriately designed donors and acceptors. For instance, a block synthesis strategy has been employed to create a β-(1→6)-linked D-galactofuranosyl hexasaccharide. nih.gov This involves using a galactofuranosyl donor, often activated as a trichloroacetimidate, and an acceptor with a single free hydroxyl group at the C-6 position. By carefully controlling the protecting groups on the acceptor, the glycosylation is directed specifically to the primary C-6 hydroxyl. nih.gov

Acceptor Design for Directed Glycosylation

The structure of the glycosyl acceptor is as important as the donor in controlling the regioselectivity of the reaction. The strategic placement of protecting groups on the acceptor molecule is the primary method for ensuring that the glycosidic bond forms at the desired position.

To achieve regioselective glycosylation, an acceptor is designed with only one free hydroxyl group at the target position, while all other hydroxyl groups are masked with stable protecting groups. The choice of these protecting groups is critical; they must be stable under the glycosylation conditions but removable later in the synthetic sequence without affecting the newly formed glycosidic bond (a concept known as orthogonal protection). nih.gov

For example, to synthesize a (1→6) linkage, an acceptor would be prepared where the hydroxyl groups at C-2, C-3, and C-4 are protected, leaving only the primary C-6 hydroxyl available for reaction. The relative nucleophilicity of the hydroxyl groups also plays a role; primary hydroxyls (like at C-6) are generally more reactive than secondary ones. However, electronic effects from nearby protecting groups can modulate this reactivity. Studies have shown that the use of electron-withdrawing benzoyl groups on an acceptor can decrease the nucleophilicity of adjacent hydroxyls, thereby influencing the regiochemical outcome of the glycosylation. d-nb.info

One-Pot Glycosylation Strategies for Efficiency

The strategic assembly of complex oligosaccharides in a single reaction vessel, known as one-pot glycosylation, represents a significant advancement in carbohydrate chemistry, enhancing efficiency by minimizing intermediate isolation and purification steps. These strategies often rely on the differential reactivity of glycosyl donors and acceptors, allowing for sequential and controlled glycosidic bond formation. In this context, 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose has been utilized as a key glycosyl donor in the efficient, one-pot synthesis of biologically significant oligosaccharides.

A notable application of this approach is the synthesis of a core trisaccharide, β-D-Galf-(1→4)[β-D-Galp-(1→6)]-D-GlcNAc, which is an integral component of glycoproteins found in Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netnih.gov Research has demonstrated the feasibility of a one-pot procedure for the assembly of this trisaccharide, showcasing the utility of perbenzoylated galactose donors.

In this strategy, a sequential glycosylation is performed, capitalizing on the reactivity of the glycosyl donors under the promotion of a Lewis acid catalyst. The process begins with the glycosylation of an acceptor, benzyl (B1604629) 2-acetamido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside, with a galactopyranose donor to form the initial disaccharide. This is followed by the in-situ glycosylation with a galactofuranose donor, 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose, to complete the trisaccharide assembly. researchgate.netnih.gov

**Table 1: One-Pot Synthesis of a Core Trisaccharide from *Trypanosoma cruzi***

| Glycosyl Acceptor | Sequential Glycosyl Donors | Promoter | Product | Yield (%) |

| Benzyl 2-acetamido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | 1. Penta-O-benzoyl-beta-D-galactopyranose 2. Penta-O-benzoyl-alpha, beta-D-galactofuranose | Tin(IV) chloride | Protected benzyl per-O-benzoyl-β-D-Galf-(1→4)[β-D-Galp-(1→6)]-D-GlcNAc | 34 researchgate.netnih.gov |

This one-pot strategy, employing 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose, demonstrates an efficient pathway to complex, biologically relevant oligosaccharides. The ability to perform multiple glycosylation steps in a single pot significantly reduces the time and resources required compared to traditional stepwise synthesis.

Mechanistic and Stereochemical Aspects of Benzoyl Protecting Groups in D Galactofuranose Chemistry

Participating and Non-Participating Roles of Benzoyl Esters in Glycosylation Reactions

The behavior of a benzoyl group during a glycosylation reaction is highly dependent on its location on the galactofuranose ring. Its participation, or lack thereof, is a critical determinant of the stereochemical outcome of the newly formed glycosidic bond.

Neighboring Group Participation Effects on Stereoselectivity

The most significant and widely exploited role of a benzoyl group in directing stereoselectivity is through neighboring group participation when it is positioned at C-2 of the glycosyl donor. This phenomenon is instrumental in the synthesis of 1,2-trans-glycosidic linkages.

In the case of a D-galactofuranose donor with a benzoyl group at the C-2 position, upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 benzoyl ester can attack the incipient oxocarbenium ion at the anomeric center. This intramolecular attack leads to the formation of a stable, bicyclic dioxolonium ion intermediate. This intermediate effectively shields one face of the furanose ring (the α-face in the case of a β-donor), forcing the incoming glycosyl acceptor to attack from the opposite face (the β-face). The subsequent intermolecular nucleophilic attack by the acceptor's hydroxyl group proceeds with inversion of configuration at the anomeric center, resulting in the exclusive or predominant formation of the 1,2-trans-glycoside. This powerful stereodirecting effect is a cornerstone of oligosaccharide synthesis, providing reliable access to specific stereoisomers. For instance, the glycosylation of acceptors with per-O-acylated furanose donors, including those with benzoyl groups, consistently yields 1,2-trans products due to this anchimeric assistance.

The stability of the dioxolonium ion intermediate is a key factor in the efficiency of this process. The presence of the phenyl ring in the benzoyl group can further stabilize this intermediate through resonance effects, making it a highly reliable participating group.

Conformational Control Exerted by Benzoyl Groups

The five-membered furanose ring is inherently more flexible than the six-membered pyranose ring, adopting a variety of envelope (E) and twist (T) conformations. The presence of bulky benzoyl groups can significantly influence the conformational equilibrium of the D-galactofuranose ring. This conformational control, in turn, can impact the stereochemical outcome of glycosylation reactions, particularly when neighboring group participation is not operative.

Computational and NMR studies have shown that the substitution pattern on the galactofuranoside ring dictates its preferred conformation. The introduction of multiple bulky benzoyl groups, as in 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose, is expected to introduce significant steric interactions that lock the furanose ring into a more rigid conformation. This conformational rigidity can influence the accessibility of the anomeric center and the trajectory of the incoming nucleophile.

For instance, in the absence of a participating group at C-2, the stereoselectivity of glycosylation is governed by a complex interplay of factors including the anomeric effect (which is weaker in furanosides compared to pyranosides), solvent effects, and the steric hindrance around the anomeric center. By fixing the conformation of the furanose ring, the benzoyl groups can create a biased steric environment, favoring attack from the less hindered face and thus influencing the α/β ratio of the glycosylation products.

Impact on Reactivity and Regioselectivity of Hydroxyl Groups in D-Galactofuranose Derivatives

Beyond their role in stereocontrol, benzoyl groups have a profound electronic and steric impact on the reactivity of the galactofuranose moiety. This influence is crucial for planning multi-step synthetic sequences, particularly those involving the selective functionalization of hydroxyl groups.

Electronic and Steric Influence of Benzoyl Moieties on Adjacent Centers

Benzoyl groups are classified as "disarming" protecting groups. This terminology reflects their electron-withdrawing nature, which has a significant impact on the reactivity of the glycosyl donor. The ester carbonyl group withdraws electron density from the furanose ring through an inductive effect. This electronic perturbation destabilizes the formation of the positively charged oxocarbenium ion intermediate at the anomeric center, which is a key step in most glycosylation reactions. Consequently, glycosyl donors protected with benzoyl groups are generally less reactive (disarmed) than those protected with electron-donating groups like benzyl (B1604629) ethers ("armed" donors). This difference in reactivity is a fundamental concept in modern carbohydrate synthesis, allowing for the strategic coupling of armed donors with disarmed acceptors.

The steric bulk of the benzoyl groups also plays a crucial role in modulating the reactivity of the hydroxyl groups on the D-galactofuranose ring. In a poly-hydroxylated system, the relative reactivity of the hydroxyl groups is influenced by their steric accessibility. The primary hydroxyl group at C-6 is generally the most reactive due to its lower steric hindrance. Among the secondary hydroxyls, the relative reactivity can be influenced by the presence of adjacent bulky benzoyl groups. For example, the benzoylation of a vicinal diol can reduce the nucleophilicity of the remaining hydroxyl group due to increased steric crowding. This effect can be exploited for the regioselective protection of D-galactofuranose derivatives.

Orthogonal Protecting Group Strategies in Conjunction with Benzoyl Groups

The synthesis of complex oligosaccharides often requires the use of multiple protecting groups that can be selectively removed under different reaction conditions. This concept is known as an orthogonal protecting group strategy. Benzoyl groups are an integral part of such strategies due to their distinct cleavage conditions compared to other common protecting groups like benzyl ethers, silyl (B83357) ethers, and acetals.

A typical orthogonal strategy might involve the use of benzoyl esters as "permanent" protecting groups for certain hydroxyls while employing more labile groups for others that need to be unmasked during the synthesis for further glycosylation or functionalization. For instance, a D-galactofuranose building block might be protected with benzoyl groups at C-2, C-3, and C-5, and a silyl ether at C-6. The silyl ether can be selectively cleaved under fluoride-mediated conditions without affecting the benzoyl esters. The newly liberated primary alcohol at C-6 can then serve as a glycosyl acceptor.

Conversely, benzoyl groups can be used as temporary protecting groups in conjunction with more robust protecting groups like benzyl ethers. In such a scenario, the benzoyl groups can be selectively removed under basic conditions (e.g., Zemplén deacylation) to reveal hydroxyl groups for subsequent reactions, while the benzyl ethers remain intact until a final global deprotection step via hydrogenolysis. The successful implementation of these strategies is critical for the efficient and convergent synthesis of complex galactofuranose-containing glycans.

Cleavage Strategies for Benzoyl Protecting Groups

The most common method for the debenzoylation of carbohydrates is the Zemplén transesterification . This reaction involves treating the benzoylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol. The reaction is typically fast and proceeds under mild, basic conditions, leading to the formation of the deprotected polyol and methyl benzoate (B1203000) as a byproduct. This method is highly efficient for the removal of multiple benzoyl groups, as in the deprotection of 1,2,3,5,6-penta-O-benzoyl-D-galactofuranose.

Aqueous basic hydrolysis using reagents such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent can also be employed. However, these conditions are generally harsher than Zemplén conditions and can lead to side reactions, including the cleavage of base-labile glycosidic linkages.

Under certain circumstances, acidic hydrolysis can be used to cleave benzoyl esters, but this method is less common due to the potential for the cleavage of acid-sensitive glycosidic bonds and other protecting groups like acetals.

Reductive cleavage of benzoyl esters can be achieved using hydride reagents like lithium aluminium hydride (LiAlH₄). However, this method is generally not chemoselective and will also reduce other functional groups such as esters and amides, limiting its applicability in complex molecules.

A potential side reaction during the cleavage of acyl groups, including benzoyl groups, is acyl migration . This intramolecular transesterification can occur between adjacent hydroxyl groups, particularly under basic or acidic conditions, leading to a mixture of regioisomers. The propensity for acyl migration is influenced by the solvent, temperature, and the specific structure of the carbohydrate. While less studied in the context of furanosides compared to pyranosides, it is a potential complication that needs to be considered during the deprotection of partially benzoylated D-galactofuranose derivatives.

Below is a table summarizing the common cleavage strategies for benzoyl protecting groups in the context of D-galactofuranose chemistry.

| Cleavage Method | Reagents and Conditions | Advantages | Disadvantages |

| Zemplén Debenzoylation | Catalytic NaOMe in dry MeOH, room temperature | Mild, fast, and high-yielding; widely applicable. | Can promote acyl migration in partially protected sugars. |

| Aqueous Basic Hydrolysis | NaOH or KOH in H₂O/solvent mixture | Effective for complete deprotection. | Harsher conditions; risk of cleaving base-labile groups. |

| Acidic Hydrolysis | Strong acids (e.g., HCl, H₂SO₄) in H₂O/solvent | Can be effective. | Risk of cleaving acid-sensitive glycosidic linkages and other protecting groups. |

| Reductive Cleavage | LiAlH₄, NaBH₄ | Effective for ester cleavage. | Not chemoselective; reduces other functional groups. |

Methanolysis and Transesterification Protocols

The most common method for the removal of benzoyl groups from carbohydrates is the Zemplén transesterification, which involves treating the benzoylated sugar with a catalytic amount of sodium methoxide in methanol. nih.govresearchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism where the methoxide ion attacks the carbonyl carbon of the benzoyl group. The resulting tetrahedral intermediate then collapses, releasing the more stable galactofuranose alkoxide and forming methyl benzoate as a byproduct. The catalytic cycle is regenerated as the sugar alkoxide is protonated by methanol, freeing another equivalent of methoxide ion to continue the process.

While this protocol is generally effective for complete deprotection, studies on related acylated glycosides have revealed that the reaction can be highly sensitive to the stereochemical environment of the ester group. researchgate.net In some instances, what is known as "anomalous Zemplén deacylation" occurs, where certain acyl groups are resistant to cleavage under standard catalytic conditions. nih.govresearchgate.net This phenomenon is often observed for acyl groups at sterically hindered positions or positions where electronic effects disfavor the formation of the tetrahedral intermediate. researchgate.net

Acyl migration is a potential competing process during methanolysis, especially under basic conditions. researchgate.netscispace.com This intramolecular transesterification can occur between adjacent hydroxyl groups, moving an acyl group to a more thermodynamically stable position, which is typically a primary hydroxyl group. scispace.com The mechanism is believed to proceed through an anionic, stepwise pathway. scispace.com The rate and direction of migration are influenced by the stereochemical relationship between the hydroxyl groups and the strain in the transition state. scispace.com While complete debenzoylation of 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose is the usual outcome, the potential for incomplete reaction or migration under specific conditions highlights the influence of the sugar's three-dimensional structure on reactivity.

| Condition | Reactant Moiety | Observation | Mechanistic Implication |

| Catalytic NaOMe in MeOH (Zemplén) | Per-O-benzoylated Furanose | Complete debenzoylation | Standard nucleophilic acyl substitution proceeds efficiently at all positions. |

| Catalytic NaOMe in MeOH (Zemplén) | 2-O-acyl-3-O-glycosyl D-galactose derivatives | Retention of the 2-O-acyl group nih.gov | Steric hindrance from the adjacent bulky glycosyl group at O-3 may impede methoxide attack at the C-2 ester. |

| Catalytic NaOMe in MeOH (Zemplén) | Acylated manno- and galactopyranosides | Retention of acyl groups at isolated positions researchgate.netresearchgate.net | The absence of adjacent hydroxyl groups prevents acyl migration, and local stereoelectronic factors may reduce reactivity. |

Chemoselective Deprotection in Complex Synthetic Sequences

The ability to selectively remove one or more benzoyl groups from a poly-benzoylated molecule like 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose is crucial for the stepwise synthesis of complex oligosaccharides and glycoconjugates. bham.ac.uk This chemoselectivity relies on exploiting the subtle differences in the reactivity of the five ester groups, which arise from their unique steric and electronic environments within the galactofuranose scaffold.

For instance, tin(IV) chloride-catalyzed glycosylation of a partially benzoylated galactono-1,4-lactone acceptor with 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose demonstrates the use of this building block in complex sequences where the benzoyl groups are retained during the coupling reaction and removed later. nih.gov The synthesis of benzyl β-D-galactofuranoside from the per-benzoylated precursor involves a reaction at the anomeric C-1 position, followed by global debenzoylation, illustrating a sequence where the benzoyl groups serve their protective function before being removed. nih.gov

The anomalous retentions observed under Zemplén conditions can be strategically exploited for chemoselective deprotection. nih.govresearchgate.net By carefully controlling reaction time, temperature, and stoichiometry of the base, it may be possible to selectively cleave the more reactive benzoates while leaving the more sterically hindered or electronically deactivated ones intact. This allows for the unmasking of a single hydroxyl group for subsequent glycosylation or functionalization, a key tactic in the assembly of complex carbohydrate structures.

| Synthetic Goal | Strategy | Key Factors | Outcome |

| Preparation of a glycosyl acceptor | Partial debenzoylation | Target the most reactive ester (e.g., C-6) with controlled/mild transesterification conditions. | Selective removal of one benzoyl group to free a hydroxyl for glycosylation. |

| Stepwise oligosaccharide synthesis | Orthogonal protection scheme uchicago.edu | Employing benzoyl groups alongside other protecting groups (e.g., silyl ethers, acetals) that are stable to basic debenzoylation conditions. bham.ac.uk | Benzoyl groups are selectively removed with base, leaving other protecting groups intact for future transformations. |

| Synthesis of an anomeric glycoside | Anomeric activation followed by deprotection | Benzoyl groups serve as participating groups to influence stereochemistry (e.g., at C-2) and are globally removed in a final step. nih.gov | Formation of a specific glycosidic linkage followed by complete deprotection to yield the final product. |

Advanced Spectroscopic and Computational Analyses of 1,2,3,5,6 Penta O Benzoyl D Galactofuranose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of carbohydrate derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework of the molecule.

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals for 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose is achieved using a suite of 2D NMR experiments. A ¹H-¹H Correlation Spectroscopy (COSY) experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the furanose ring (H-1 to H-4) and along the exocyclic side chain (H-4 to H-5 to H-6).

Subsequently, a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon resonances (C-1 to C-6). slu.se Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to confirm assignments by showing longer-range correlations (typically 2-3 bonds) between protons and carbons, such as from the anomeric proton (H-1) to the C-4 of the furanose ring. The presence of the five benzoyl groups significantly shifts the proton and carbon signals downfield compared to the un-derivatized galactofuranose due to the deshielding effect of the carbonyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Per-benzoylated Furanose Ring Note: This table is illustrative, and actual chemical shifts can vary based on solvent and experimental conditions.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 1 | ~98-105 | ~6.0-6.5 | d | ~4-5 (α) / ~0-2 (β) |

| 2 | ~75-82 | ~5.5-5.9 | dd | - |

| 3 | ~72-78 | ~5.4-5.8 | dd | - |

| 4 | ~78-85 | ~4.5-4.9 | m | - |

| 5 | ~68-74 | ~4.7-5.0 | m | - |

| 6a, 6b | ~62-66 | ~4.4-4.7 | m | - |

| Benzoyl CO | ~164-167 | - | - | - |

The anomeric configuration (whether the substituent at C-1 is α or β) is a critical stereochemical feature. In furanose systems, this is primarily determined by the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³JH1,H2. nih.gov Generally, for 1,2-cis anomers (α-galactofuranose), the coupling constant is in the range of 3–5 Hz, while for 1,2-trans anomers (β-galactofuranose), a smaller coupling constant of 0–2 Hz is observed. nih.gov The chemical shift of the anomeric proton also provides clues, with α-anomers typically resonating at a lower field than β-anomers. nih.gov

The positions of the five benzoyl groups are confirmed by the significant downfield chemical shifts of all hydroxyl-bearing protons and carbons (positions 1, 2, 3, 5, and 6) compared to the parent monosaccharide. This confirms the "penta-O-benzoyl" substitution pattern.

Unlike the relatively rigid six-membered pyranose rings, five-membered furanose rings are highly flexible and exist as a dynamic equilibrium of multiple conformations. nih.gov This conformational flexibility is often described by a pseudorotational itinerary, with the two most common conformations being the North (N) and South (S) states, which correspond to specific twist and envelope forms of the ring. nih.gov

The preferred conformation of the furanose ring in solution can be analyzed by examining the vicinal proton-proton coupling constants (³JHH). nih.gov According to the Karplus equation, the magnitude of these coupling constants is related to the dihedral angle between the coupled protons. By measuring the full set of coupling constants around the ring and comparing them to theoretical values derived from computational models for different conformations, the conformational equilibrium can be determined. nih.govrsc.org For many furanosides, a two-state model provides a reasonable description of the ring's behavior. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information on the mass and, by extension, the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to determine the exact mass of the parent ion with high precision (typically to within 5 ppm). imrpress.commdpi.com For 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose, the molecular formula is C₄₁H₃₂O₁₁. HRMS analysis would measure the mass of its protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). The experimentally determined exact mass is then compared to the calculated theoretical mass for the proposed formula, allowing for unambiguous confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected parent ion. nih.gov The resulting fragment ions are characteristic of the molecule's structure. For 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose, the fragmentation pattern in MS/MS would be dominated by specific losses:

Loss of Benzoic Acid: A neutral loss of 122 Da (C₇H₆O₂) is a common pathway.

Loss of a Benzoyl Radical: Loss of the benzoyl group (C₇H₅O) results in a fragment with a mass difference of 105 Da.

Cross-Ring Cleavage: The furanose ring itself can break apart in predictable ways, producing characteristic fragment ions that are indicative of the underlying sugar core. semanticscholar.org

These fragmentation pathways help to confirm the identity of the substituent groups and the nature of the carbohydrate skeleton. Distinguishing between furanose and pyranose isomers can sometimes be achieved by observing subtle differences in their fragmentation patterns or by using advanced techniques like ion mobility-mass spectrometry. nih.gov

Table 2: Predicted Key MS/MS Fragments for [M+H]⁺ of 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose (M = C₄₁H₃₂O₁₁)

| m/z (calculated) | Description |

|---|---|

| 701.1916 | [M+H]⁺ |

| 579.1548 | [M+H - C₇H₆O₂]⁺ (Loss of benzoic acid) |

| 474.1024 | [M+H - C₇H₆O₂ - C₇H₅O]⁺ (Further loss of benzoyl radical) |

| 457.0973 | [M+H - 2(C₇H₆O₂)]⁺ (Loss of two benzoic acid molecules) |

Theoretical and Computational Chemistry Studies of Reactivity Profiles

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused exclusively on the reactivity profile of 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose. While this particular molecule is utilized in synthetic carbohydrate chemistry, detailed computational analyses of its glycosylation transition states and the prediction of its regioselectivity and stereoselectivity in reactions have not been extensively reported. nih.gov

However, the broader field of computational carbohydrate chemistry provides a foundational understanding of the principles that would govern the reactivity of this molecule. Computational methods are increasingly employed to rationalize and predict the outcomes of glycosylation reactions, which are notoriously sensitive to a multitude of factors. researchgate.net These studies often focus on the subtle interplay of steric and electronic effects, the nature of protecting groups, and the role of the solvent and promoter.

Modeling of Glycosylation Transition States

The modeling of glycosylation transition states is a critical area of computational chemistry that provides deep insights into the mechanisms of these complex reactions. Such models help to elucidate the pathways of glycosidic bond formation, which can proceed through various mechanisms, including SN1-like, SN2-like, and intermediate pathways. For a molecule like 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose, the nature of the benzoyl protecting groups would significantly influence the stability of any potential oxocarbenium ion intermediates.

While no specific transition state models for this exact compound are available, related research on other benzoylated glycosyl donors highlights the importance of the C2-benzoyl group in influencing the stereochemical outcome of glycosylation. The participation of the C2-ester group can lead to the formation of a dioxolanylium ion intermediate, which typically directs the formation of a 1,2-trans-glycosidic bond. Computational studies on analogous systems help to quantify the energy barriers for different reaction pathways, thereby predicting the most likely stereochemical outcome.

Prediction of Regioselectivity and Stereoselectivity in Reactions

The prediction of regioselectivity and stereoselectivity is a major goal of computational studies in carbohydrate chemistry. For a glycosyl donor such as 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose, predicting the outcome of its reaction with a poly-hydroxylated acceptor is a significant challenge. The regioselectivity is determined by the relative reactivity of the different hydroxyl groups on the acceptor molecule. Computational approaches, such as Density Functional Theory (DFT), can be used to calculate the nucleophilicity of each hydroxyl group, providing a basis for predicting the most likely site of glycosylation. beilstein-journals.org

In a study on the regioselectivity of glycosylation reactions of galactose acceptors, computational results predicted an increased reactivity of the OH-3 moiety compared to the OH-4 function. beilstein-journals.org However, these models sometimes fail to account for the subtle factors that govern the differences in regioselectivity between various acceptors. beilstein-journals.org The electron-withdrawing nature of the benzoyl groups in 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose would be expected to decrease the reactivity of the donor, which in some cases has been observed to lead to higher regioselectivity. beilstein-journals.org

Stereoselectivity, on the other hand, is largely governed by the structure of the glycosyl donor and the reaction conditions. The furanose ring of the galactofuranosyl donor is more flexible than a pyranose ring, which can lead to a more complex mixture of stereoisomers. Computational models can help to predict the facial selectivity of the incoming nucleophile by calculating the energies of the different transition states leading to the α- and β-glycosides. While specific predictive models for 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose are not available, general trends observed in computational studies of other furanosides could provide some guidance.

Synthetic Access to Biologically Significant D Galactofuranose Containing Glycoconjugates Via 1,2,3,5,6 Penta O Benzoyl D Galactofuranose

Synthesis of Oligogalactofuranosides Relevant to Microbial Glycans

The construction of oligogalactofuranosides is a complex task that requires precise control over glycosidic bond formation and the strategic use of protecting groups. 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose serves as a robust precursor for the synthesis of various linear and branched structures found in microbial glycans.

Construction of Specific Di- and Trisaccharides

The synthesis of specific di- and trisaccharides containing β-D-galactofuranosyl linkages is a critical step in building larger, more complex microbial glycan structures. The use of 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose as a glycosyl donor, often activated by a Lewis acid such as tin(IV) chloride, has proven effective in these constructions.

A notable example is the synthesis of 5-O-β-D-galactofuranosyl-D-galactofuranose and the branched trisaccharide β-D-Galf-(1→3)[β-D-Galf-(1→5)]-D-Galf. nih.gov In a key step, the tin(IV) chloride-catalyzed glycosylation of 2,6-di-O-benzoyl-D-galactono-1,4-lactone with 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose afforded the protected disaccharide, 2,6-di-O-benzoyl-5-O-(2,3,5,6-tetra-O-benzoyl-β-D-galactofuranosyl)-D-galactono-1,4-lactone, in a 70% yield. nih.gov A by-product of this reaction was the protected trisaccharide, which after a series of transformations, yielded the target branched trisaccharide. nih.gov

The following table summarizes the key synthetic step for the disaccharide:

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Product | Yield (%) |

| 1,2,3,5,6-Penta-O-benzoyl-α,β-D-galactofuranose | 2,6-di-O-benzoyl-D-galactono-1,4-lactone | Tin(IV) chloride | 2,6-di-O-benzoyl-5-O-(2,3,5,6-tetra-O-benzoyl-β-D-galactofuranosyl)-D-galactono-1,4-lactone | 70 |

Assembly of Branched and Linear Galactofuranose Structures

Microbial glycans often feature complex branched and linear arrangements of galactofuranose residues. Synthetic strategies to mimic these structures rely on the sequential and regioselective formation of glycosidic linkages. The strategic use of protecting groups on both the glycosyl donor and acceptor is paramount for achieving the desired architecture.

For the assembly of linear oligogalactofuranosides, an iterative approach is often employed. This involves the coupling of a galactofuranosyl donor to an acceptor, followed by the deprotection of a specific hydroxyl group on the newly formed disaccharide to generate a new acceptor for the next glycosylation cycle. This process can be repeated to build up longer linear chains. For instance, linear β-(1→6)-linked galactan oligosaccharides have been synthesized using such strategies.

The synthesis of branched structures requires the use of acceptor molecules with more than one free hydroxyl group or the selective deprotection of multiple positions in a linear oligosaccharide to introduce branches. The synthesis of a branched hexasaccharide related to the glucuronoxylomannogalactan of Cryptococcus neoformans highlights the complexity of these syntheses, requiring a highly orchestrated sequence of protection, glycosylation, and deprotection steps. nih.gov

Methodologies for Preparing Galactofuranose-Containing Oligosaccharides for Glycobiological Studies

The preparation of galactofuranose-containing oligosaccharides for glycobiological studies necessitates efficient and scalable synthetic routes. These oligosaccharides are often required in significant quantities for immunological studies, enzyme assays, and as probes for understanding carbohydrate-protein interactions.

One common methodology involves the use of per-O-acylated monosaccharides, like 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose, as they are stable and crystalline, facilitating their handling and purification. conicet.gov.ar These peracylated donors can be activated under various conditions to form glycosidic bonds. The resulting protected oligosaccharides can then be deprotected to yield the target glycans.

For glycobiological applications, it is often necessary to attach the oligosaccharide to a carrier protein or a solid support. This is typically achieved by synthesizing the oligosaccharide with a functionalized linker at its reducing end. These linkers, such as aminopropyl glycosides, can then be used for conjugation. nih.gov

Preparation of Glycosyl Acceptors and Donors for Complex Architectures

The versatility of 1,2,3,5,6-penta-O-benzoyl-D-galactofuranose extends to its role as a precursor for a variety of glycosyl donors and acceptors, which are the fundamental building blocks for the synthesis of complex glycoconjugates.

Derivatization to Introduce Specific Leaving Groups

To enhance the reactivity of the anomeric center and control the stereochemical outcome of glycosylation reactions, the benzoyl group at the anomeric position of 1,2,3,5,6-penta-O-benzoyl-D-galactofuranose can be replaced with a more suitable leaving group. This derivatization transforms the relatively stable perbenzoate into a highly reactive glycosyl donor.

A widely used class of glycosyl donors are trichloroacetimidates. The perbenzoylated galactofuranose can be converted to the corresponding hemiacetal by selective debenzoylation at the anomeric position, which is then reacted with trichloroacetonitrile in the presence of a base to form the glycosyl trichloroacetimidate. nih.gov These donors are highly reactive and can be activated under mild acidic conditions, making them suitable for the glycosylation of sensitive acceptor molecules. nih.govfu-berlin.de

The following table provides an overview of common glycosyl donors derived from 1,2,3,5,6-penta-O-benzoyl-D-galactofuranose:

| Glycosyl Donor Type | Leaving Group | Typical Activator |

| Per-O-benzoyl | Benzoyloxy | Lewis Acids (e.g., SnCl₄, TMSOTf) |

| Trichloroacetimidate | O-C(=NH)CCl₃ | Catalytic Lewis or Brønsted Acid (e.g., TMSOTf, BF₃·OEt₂) |

| Thioglycoside | S-Alkyl/Aryl | Halonium ions (e.g., NIS/TfOH) |

Design and Synthesis of Partially Protected Acceptors

The synthesis of complex oligosaccharides requires glycosyl acceptors with one or more free hydroxyl groups at specific positions. The design and synthesis of these partially protected acceptors are as critical as the preparation of the glycosyl donors. Starting from 1,2,3,5,6-penta-O-benzoyl-D-galactofuranose, a variety of partially protected galactofuranose derivatives can be prepared through regioselective deprotection or a combination of protection and deprotection steps.

For example, benzyl (B1604629) β-D-galactofuranoside can be efficiently synthesized from 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose. nih.gov This involves a glycosylation reaction with benzyl alcohol to introduce the anomeric benzyl group, followed by debenzoylation to expose the hydroxyl groups, which can then be selectively reprotected to yield a desired acceptor. The benzyl group at the anomeric position is stable under various reaction conditions and can be removed later by hydrogenolysis.

The synthesis of acceptors with a free hydroxyl group at a specific position often involves the use of orthogonal protecting groups, which can be removed selectively without affecting other protecting groups in the molecule. This allows for the precise control of the glycosylation site. The strategic manipulation of protecting groups is a cornerstone of modern carbohydrate chemistry and is essential for the successful synthesis of complex galactofuranose-containing glycoconjugates. nih.gov

Development of Chiral Building Blocks in Glycoscience

Contribution to the Synthesis of Complex Carbohydrates as Chiral Scaffolds

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose serves as a pivotal precursor for the synthesis of a variety of more complex, biologically relevant carbohydrates. Its utility as a chiral scaffold is demonstrated in its application as a glycosyl donor in reactions to form specific glycosidic linkages. For instance, it has been successfully employed in tin(IV) chloride-catalyzed glycosylation reactions to produce disaccharides and trisaccharides containing β-D-galactofuranosyl units. nih.gov

In one notable example, 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose was reacted with a partially benzoylated D-galactono-1,4-lactone to afford a disaccharide, which was further elaborated into β-D-Galf-(1→5)-D-Galf. nih.gov This work highlights the compound's role in creating specific linkages found in natural glycoconjugates.

Furthermore, this versatile building block is a key intermediate in the synthesis of other useful derivatives. For example, benzyl β-D-galactofuranoside, another important compound for the synthesis of D-galactofuranose-containing molecules, can be efficiently synthesized from 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose. synthose.com The strategic use of the benzoyl protecting groups allows for the introduction of a benzyl group at the anomeric position, which can serve as a different type of protecting group in subsequent synthetic steps.

The following table summarizes key synthetic transformations involving 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose:

| Starting Material | Reagent(s) | Product | Significance |

| 1,2,3,5,6-Penta-O-benzoyl-α,β-D-galactofuranose | 2,6-di-O-benzoyl-D-galactono-1,4-lactone, SnCl4 | 2,6-di-O-benzoyl-5-O-(2,3,5,6-tetra-O-benzoyl-β-D-galactofuranosyl)-D-galactono-1,4-lactone | Synthesis of β-(1→5)-linked galactofuranose disaccharides nih.gov |

| 1,2,3,5,6-Penta-O-benzoyl-α,β-D-galactofuranose | Benzyl alcohol, catalyst | Benzyl 2,3,5,6-tetra-O-benzoyl-β-D-galactofuranoside | Intermediate for benzyl β-D-galactofuranoside, a versatile glycosyl donor synthose.com |

Utility in Medicinal Chemistry and Materials Science Applications

The primary significance of 1,2,3,5,6-penta-O-benzoyl-D-galactofuranose in medicinal chemistry lies in its role as a key starting material for the synthesis of glycoconjugates that are targets for antimicrobial therapies. The D-galactofuranose moiety is an essential component of the cell walls of various pathogens, including Mycobacterium tuberculosis (the causative agent of tuberculosis) and several fungal species. nih.govnih.gov As this sugar is absent in humans, the biosynthetic pathways responsible for its production and incorporation into glycans are attractive targets for the development of selective drugs.

By providing synthetic access to oligosaccharides containing D-galactofuranose, 1,2,3,5,6-penta-O-benzoyl-D-galactofuranose facilitates the study of the enzymes involved in these pathways. Synthetic substrates are crucial for biochemical assays aimed at identifying inhibitors of galactofuranosyltransferases, enzymes responsible for constructing the galactan core of the mycobacterial cell wall. The development of such inhibitors could lead to new classes of antibiotics with novel mechanisms of action.

While the utility of 1,2,3,5,6-penta-O-benzoyl-D-galactofuranose in medicinal chemistry is centered on its role as a synthetic precursor for biologically active molecules, its direct application in materials science is not well-documented in the current scientific literature. The focus of research on this compound has been overwhelmingly directed towards its chemical synthesis and its use in constructing complex carbohydrates for biological and medicinal studies. There is a lack of available data on its incorporation into polymers, hydrogels, or other functional materials.

Future Research Directions in D Galactofuranose Synthesis and Application

Emerging Methodologies for Enhanced Stereocontrol

Achieving high stereoselectivity in the formation of glycosidic bonds is a central challenge in carbohydrate chemistry, especially for furanosides which are conformationally more flexible than their pyranose counterparts. thieme-connect.deresearchgate.net Research is actively exploring new catalysts, protecting group strategies, and donor designs to enhance control over the anomeric configuration (α or β) of the resulting glycosidic linkage.

One promising avenue is the development of novel catalytic systems. For instance, oxo-rhenium catalysts have been shown to facilitate the formation of anomeric carbon-functionalized furanosides with excellent stereoselectivity. nih.gov This method works with a variety of nucleophiles and generally follows the Woerpel model to produce 1,3-cis-1,4-trans systems. nih.gov Similarly, organocatalysts like phenanthroline are being investigated to promote stereoselective 1,2-cis furanosylations, which are particularly challenging to synthesize. nih.gov These catalysts can provide high yields and excellent diastereoselectivity under mild conditions. nih.gov

The strategic use of protecting groups and the design of conformationally restricted glycosyl donors are also critical for directing stereochemical outcomes. The presence of an acyl protecting group at the O-2 position of a glycosyl donor, for example, can provide anchimeric assistance to ensure the formation of trans-glycosidic linkages. nih.govacs.org Furthermore, researchers are designing donors with constrained conformations, such as those with a 2,3-O-xylylene protecting group, which lock the electrophilic intermediate into a shape that favors the formation of the desired α-xylofuranosides. acs.org Computational studies are often paired with these synthetic efforts to better understand the conformational dynamics of furanoside oxocarbenium ions and predict the stereochemical outcome of glycosylation reactions. thieme-connect.denih.gov

Key Methodologies for Stereocontrol in Furanoside Synthesis:

| Methodology | Catalyst/Reagent | Key Feature | Outcome |

| Catalytic Glycosylation | Oxo-rhenium catalyst | Formation of anomeric carbon-functionalized furanosides | Excellent stereoselectivity, providing 1,3-cis-1,4-trans systems nih.gov |

| Organocatalysis | Phenanthroline | Promotes 1,2-cis furanosylation | High yields and diastereoselectivity for challenging 1,2-cis linkages nih.gov |

| Anchimeric Assistance | C-2 benzoate (B1203000) protecting group | Shields one face of the oxocarbenium intermediate | Ensures stereoselectivity for trans-glycosidic linkages nih.govacs.org |

| Conformational Restriction | 2,3-O-xylylene-protected donor | Locks the donor into a rigid conformation | High α-selectivity in xylofuranosylation acs.org |

Automation and High-Throughput Synthesis of Galactofuranose Oligomers

The synthesis of complex oligosaccharides, such as the linear galactan backbone of mycobacterial arabinogalactan, has traditionally been a laborious, multi-step process. nih.govacs.org Automated Glycan Assembly (AGA) has emerged as a transformative technology to accelerate the synthesis of these complex molecules. nih.govrsc.org AGA relies on solid-phase synthesis, adapting the principles of automated peptide and oligonucleotide synthesis to the more complex world of carbohydrates. rsc.orgnih.gov

A significant breakthrough in this area was the first successful automated synthesis of oligogalactofuranosides, enabling the construction of linear galactans as long as 20-mers. nih.govacs.org The success of this approach hinged on the development of specialized building blocks. Specifically, benzoylated galactofuranose thioglycosides carrying a temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at either the C-5 or C-6 position proved to be highly effective. nih.govacs.org These building blocks provided the necessary balance of stability and reactivity for the iterative glycosylation cycles required in AGA. nih.govnih.gov

The AGA process involves a repeated four-step cycle:

Acidic Wash: Prepares the resin-bound acceptor for glycosylation.

Glycosylation: The thioglycoside building block is activated and coupled to the acceptor.

Capping: Any unreacted acceptor hydroxyl groups are masked to prevent the formation of deletion sequences.

Deprotection: The temporary Fmoc group is removed to expose a new hydroxyl group for the next glycosylation cycle. nih.govacs.org

This automated approach dramatically reduces the time and effort required for synthesis, facilitating access to well-defined oligogalactofuranosides. nih.gov These synthetic glycans are crucial tools for studying the structure-activity relationships of carbohydrates, probing the substrate specificities of enzymes like galactofuranosyltransferases, and developing new diagnostics or vaccines against diseases such as tuberculosis. nih.govacs.org Future work will likely focus on expanding the library of building blocks to create even more complex and branched structures, further pushing the limits of automated synthesis to achieve polymers like the 50-mer polymannoside, which required a 102-step synthesis. rsc.org

Comparison of Synthetic Approaches for Oligogalactofuranosides:

| Feature | Manual Solution-Phase Synthesis | Automated Glycan Assembly (AGA) |

| Process | Stepwise synthesis with discrete operations and multiple purifications nih.govacs.org | Iterative four-step cycle on a solid support nih.govacs.org |

| Efficiency | Time-consuming and labor-intensive nih.gov | Rapid and automated nih.govrsc.org |

| Purification | Required after each step | Minimized until final product cleavage from resin nih.gov |

| Length Achieved | Oligomers of 4-12 residues reported nih.gov | Linear chains up to 20-mers demonstrated nih.govacs.org |

| Key Challenge | Reduced reactivity of larger nucleophiles nih.gov | Requires highly efficient building blocks and coupling steps rsc.org |

Integration with Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis, which combines the precision of enzymes with the versatility of chemical methods, offers a powerful strategy for producing complex galactofuranose-containing molecules. uliege.benih.gov This integrated approach can overcome limitations inherent in purely chemical or purely enzymatic methods. nih.gov While chemical synthesis provides access to a wide range of structures, achieving specific glycosidic linkages can be difficult. Conversely, enzymes offer exquisite regio- and stereoselectivity but may be limited by substrate scope and availability. uliege.bersc.org

A key area of development is the use of glycoside hydrolases for the synthesis of oligo-D-galactofuranosides. uliege.be For example, an arabinofuranosyl hydrolase from Clostridium thermocellum has been shown to not only hydrolyze galactosyl derivatives but also to effectively catalyze the oligomerization of p-nitrophenyl furanoside donors. uliege.bersc.org This enzymatic approach has enabled the first synthesis of the biologically important β-D-Galf-(1,6)-β-D-Galf disaccharide and can be tuned to produce different regioisomers by varying the reaction time. uliege.bersc.org

Chemoenzymatic strategies are also employed to create valuable substrates and intermediates. For instance, the synthesis of p-nitrophenyl β-D-galactofuranoside, a useful substrate for β-D-galactofuranosidase enzymes, can be achieved through a chemoenzymatic route where an enzyme is used to selectively hydrolyze and remove the unwanted pyranoside byproduct from a chemical reaction mixture. nih.gov This highlights how enzymes can be integrated to simplify purification processes in chemical synthesis.

The future of D-galactofuranose synthesis will likely see a deeper integration of these approaches. nih.gov Recombinant DNA technology is making a wider diversity of glycoenzymes, such as galactofuranosidases and galactofuranosyltransferases, more accessible. nih.govnih.gov These biocatalysts can be used in tandem with automated chemical synthesizers. For example, a core oligosaccharide could be rapidly assembled using AGA, followed by specific enzymatic modifications to introduce complex branching or terminal structures that are difficult to achieve chemically. This synergistic approach will be essential for efficiently producing the complex and highly specific D-galactofuranose-containing glycoconjugates needed for advanced glycobiological research and therapeutic development. rsc.org

Q & A

Basic Research Question

- Glycoconjugate synthesis : Serve as a protected intermediate for synthesizing galactofuranosyl-containing glycans, which are critical in bacterial cell walls .

- Polymer chemistry : Benzoylated sugars act as monomers for biodegradable polymers, leveraging their rigid furanose backbone for material strength .

- Drug delivery : Functionalize nanoparticles with deprotected galactofuranose to target lectin receptors in specific cell types .

What experimental design principles should guide the scale-up of this compound for collaborative studies?

Advanced Research Question

- Process control : Implement real-time monitoring (e.g., in-situ IR spectroscopy) to track benzoylation progress and minimize batch variability .

- Green chemistry : Replace pyridine with less toxic bases (e.g., DMAP) and optimize solvent recovery systems to reduce waste .

- Reproducibility : Document all parameters (e.g., stirring rate, drying time for reactants) as slight variations can impact yields in multi-step syntheses .

How can researchers integrate this compound into interdisciplinary studies (e.g., immunology or enzymology)?

Advanced Research Question

- Enzyme substrate profiling : Use the compound to assay galactofuranosidase activity, correlating enzyme kinetics with benzoyl group positioning .

- Immunological probes : Conjugate the deprotected sugar to carrier proteins (e.g., BSA) to generate antibodies for detecting galactofuranose epitopes in pathogens .

- Collaborative frameworks : Align with theoretical models in microbial glycobiology to identify novel applications, such as inhibiting bacterial polysaccharide synthases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.